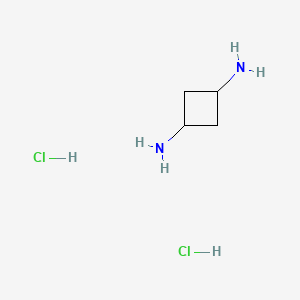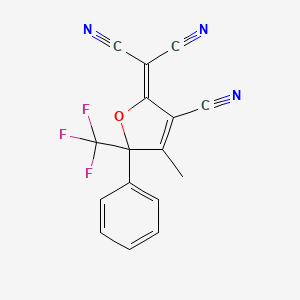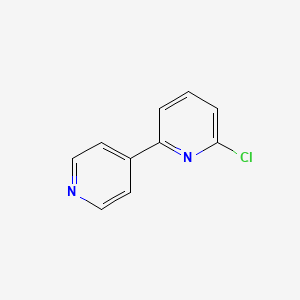
2-Allylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylfuran is a heterocyclic compound that has been used in various scientific research applications. It is a colorless, viscous liquid that is insoluble in water. The molecular formula of this compound is C7H8O .
Synthesis Analysis
The synthesis of this compound can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product. The starting materials include Furfural, Allyl bromide, Sodium hydroxide, Sodium sulfate, Ethanol, and Water.
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with an allyl group attached to the 2-position . The molecular weight is 108.138 Da .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 119.3±9.0 °C at 760 mmHg, and a vapor pressure of 19.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.3±3.0 kJ/mol and a flash point of 16.1±5.6 °C . The index of refraction is 1.469 .
Scientific Research Applications
Palladium-Catalyzed Synthesis
A novel method for synthesizing 2-amino-5-homoallylfurans has been developed using a palladium-catalyzed tandem cycloisomerization/Heck-type coupling. This process, involving homoallenyl amides and allyltrialkylsilanes, provides γ-allylation products under mild conditions, significantly contributing to the field of organic synthesis (Zhang et al., 2017).
Catalytic Reactions
2-Allylfuran has been utilized in asymmetric carbonyl-ene and Friedel–Crafts reactions, catalyzed by Lewis acid platinum group metal complexes. These reactions result in α-hydroxy esters or 2-hydroxy-trifluoromethyl ethyl esters, demonstrating the chemical versatility of this compound (Doherty et al., 2012).
Pyrolysis and Oxidation Studies
The behavior of 2,5-dimethylfuran, a derivative of this compound, has been extensively studied in the context of biofuel applications. Investigations include pyrolysis and oxidation processes, analyzing the influence of various factors like temperature and pressure (Alexandrino et al., 2015).
Hydrocarbon Kinetics
Research has been conducted on the oxidation of 2-methyl-2-butene, a compound structurally related to this compound. The studies focus on ignition delay times and chemical species formation, providing insights into the combustion behavior of similar hydrocarbons (Westbrook et al., 2015).
Iridium-Catalyzed Reactions
The iridium-catalyzed allylic substitution reactions have been employed in the synthesis of complex molecules, including natural products and drugs. This technique, using substrates like this compound, enables the formation of branched, chiral products (Qu & Helmchen, 2017).
Computational Modeling of Combustion
Studies using computational methods have explored the combustion and atmospheric decomposition of alkylfurans, which include this compound derivatives. These insights are vital for understanding the behavior of potential biofuels (Davis & Sarathy, 2013).
Synthesis of 2-Alkylfuran Compounds
Research has shown that amino acids can catalyze the formation of 2-alkylfurans from lipid-derived α,β-unsaturated aldehydes. This discovery has implications for understanding chemical reactions in thermal processing of foods (Adams et al., 2011).
Antimicrobial Activities
Studies on the antimicrobial activities of various compounds, including this compound derivatives, have been conducted. These investigations are crucial for developing new methods to control bacterial pathogens in food (Dussault et al., 2014).
Mechanism of Action
Mode of Action
It has been used in various scientific research applications. For instance, it has been utilized in asymmetric carbonyl-ene and Friedel–Crafts reactions, catalyzed by Lewis acid platinum group metal complexes. These reactions result in α-hydroxy esters or 2-hydroxy-trifluoromethyl ethyl esters.
Biochemical Pathways
It’s worth noting that many biochemical pathways are interconnected . Therefore, the action of a compound in one pathway could potentially affect the activity of enzymes in another interconnected pathway .
Result of Action
It has been used in various scientific research applications, suggesting that it may have significant effects at the molecular and cellular levels.
Action Environment
It’s important to note that environmental factors can significantly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
2-Allylfuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can bind to certain proteins, altering their conformation and activity. This binding can influence various biochemical pathways, making this compound a compound of interest in metabolic studies .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways and gene expression. Studies have shown that this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can impact cellular metabolism, including the regulation of glucose and lipid metabolism. Furthermore, this compound has been found to induce oxidative stress in cells, which can lead to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to alterations in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been observed that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage, particularly due to the induction of oxidative stress . These findings highlight the importance of considering temporal effects when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can even exhibit protective effects against certain metabolic disorders . At high doses, this compound can induce significant toxicity, leading to liver damage and other adverse effects . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can influence the metabolic flux of glucose and lipids by modulating the activity of key metabolic enzymes . These interactions highlight the role of this compound in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria. Its distribution is influenced by its lipophilic nature, allowing it to easily cross cellular membranes . The accumulation of this compound in certain tissues can lead to localized effects, particularly in the liver where it is metabolized by cytochrome P450 enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . The localization of this compound within these compartments can influence its activity and function, particularly in the context of metabolic regulation. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further modulating its biochemical effects .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-Allylfuran can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "Furfural", "Allyl bromide", "Sodium hydroxide", "Sodium sulfate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Furfural is reacted with sodium hydroxide and ethanol to form furfuryl alcohol.", "Step 2: Furfuryl alcohol is reacted with allyl bromide in the presence of sodium hydroxide to form 2-allylfurfuryl ether.", "Step 3: 2-allylfurfuryl ether is heated with sodium sulfate to form 2-Allylfuran." ] } | |
CAS RN |
75135-41-0 |
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]furan |
InChI |
InChI=1S/C7H8O/c1-2-4-7-5-3-6-8-7/h2-6H,1H3/b4-2+ |
InChI Key |
IGWQTPINFQSICW-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CO1 |
SMILES |
C=CCC1=CC=CO1 |
Canonical SMILES |
CC=CC1=CC=CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B3024071.png)


![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)







![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
